1-Propylpyrrolidin-2-one

Chemical Kinetics Oxidation Chemistry Solvent Stability

1-Propylpyrrolidin-2-one (also known as N-propyl-2-pyrrolidone or NProP, CAS 3470-99-3) is a member of the N-alkyl-2-pyrrolidone family, characterized by a five-membered lactam ring with a propyl substituent on the nitrogen atom. As a polar aprotic solvent, it is a colorless to pale yellow liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 3470-99-3
Cat. No. B1362714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpyrrolidin-2-one
CAS3470-99-3
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCCCN1CCCC1=O
InChIInChI=1S/C7H13NO/c1-2-5-8-6-3-4-7(8)9/h2-6H2,1H3
InChIKeyDCALJVULAGICIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpyrrolidin-2-one (CAS 3470-99-3): Key Physicochemical Properties and Industrial Specifications


1-Propylpyrrolidin-2-one (also known as N-propyl-2-pyrrolidone or NProP, CAS 3470-99-3) is a member of the N-alkyl-2-pyrrolidone family, characterized by a five-membered lactam ring with a propyl substituent on the nitrogen atom . As a polar aprotic solvent, it is a colorless to pale yellow liquid with a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol . Key physicochemical parameters include a density of 0.975 g/cm³, a boiling point of 226.5 °C at 760 mmHg, and a calculated LogP of 0.9567 [1]. It is miscible with water and most organic solvents, making it a versatile intermediate and solvent in various chemical processes .

Why N-Propyl-2-pyrrolidone (3470-99-3) Cannot Be Simply Interchanged with Other N-Alkyl-2-pyrrolidones


N-alkyl-2-pyrrolidones are a class of polar aprotic solvents with properties that are highly dependent on the length of the N-alkyl chain. This structural variation directly impacts key physicochemical parameters such as hydrophobicity (LogP), boiling point, and density [1]. More critically, the alkyl chain length and its steric bulk govern the reactivity of these compounds in specific chemical environments. For example, the rate of reaction with ozone and the associated activation parameters like entropy (ΔS‡) are not constant across the series but instead show a distinct trend with alkyl chain length [2]. Consequently, substituting one N-alkyl-2-pyrrolidone for another without careful consideration can lead to significant changes in reaction kinetics, product selectivity, solubility of intermediates, and overall process efficiency. The specific balance of properties offered by the n-propyl derivative (NProP) makes it a non-fungible entity between the smaller NMP/NEP and the larger NBP homologues [2].

Quantitative Differentiation of 1-Propylpyrrolidin-2-one (3470-99-3) Against Closest N-Alkyl Homologs


Ozone Reactivity Kinetics: NProP's Intermediate Reactivity Profile Among N-Alkyl Homologs

In a direct head-to-head comparison, the second-order rate constant (k) for the reaction with ozone was determined for a series of N-alkyl-2-pyrrolidones. The rate constant for N-n-propyl-2-pyrrolidone (NProP) was found to be intermediate, lying between the values for N-ethyl-2-pyrrolidone (NEP) and N-n-butyl-2-pyrrolidone (NBP), demonstrating that its reactivity is not equivalent to either [1].

Chemical Kinetics Oxidation Chemistry Solvent Stability

Activation Entropy (ΔS‡) in Ozonolysis: A Distinctive Descriptor for NProP

The same study that examined ozonolysis kinetics also quantified the activation entropy (ΔS‡) for the series. The ΔS‡ values were found to decrease with decreasing length of the N-alkyl group. This positions the ΔS‡ for N-n-propyl-2-pyrrolidone (NProP) as a distinct value between those for N-ethyl-2-pyrrolidone (NEP) and N-n-butyl-2-pyrrolidone (NBP), reflecting a specific degree of steric and electronic constraint in the transition state [1].

Reaction Mechanism Physical Organic Chemistry Solvent Design

Physicochemical Property Profile: LogP and Boiling Point Distinguish NProP from NMP and NBP

The hydrophobicity, as measured by the partition coefficient (LogP), and the boiling point are critical for solvent selection in extraction and purification processes. N-propyl-2-pyrrolidone (NProP) has a LogP of 0.96, which is higher than that of NMP (-0.46) and lower than that of NBP (predicted higher), and a boiling point of 226.5 °C, intermediate between NMP (202 °C) and NBP (240.6 °C) [1][2][3].

Solvent Selection Physicochemical Characterization Process Chemistry

High-Yield Synthesis from a Common Precursor Validates Scalable Procurement

A patent describes a scalable synthesis of 1-propyl-2-pyrrolidone from 2-pyrrolidone and propionaldehyde, achieving an isolated yield of 94% under optimized hydrogenation conditions . This high-yielding route demonstrates the feasibility of cost-effective, large-scale production, a key factor for industrial procurement.

Organic Synthesis Process Development Supply Chain

Specific Application Scenarios Where 1-Propylpyrrolidin-2-one (3470-99-3) Provides a Measurable Advantage


As a Specialized Solvent in Oxidative Processes Where Intermediate Stability is Required

In research and industrial applications involving ozone or other strong oxidants, the intermediate reaction rate constant and distinct activation entropy of NProP make it a superior choice over NEP (which reacts faster) or NBP (which reacts slower) [1]. This property is particularly valuable in the ozonolysis of fine chemicals or in water treatment studies where controlled oxidative degradation of the solvent is desired.

As a Solvent for Liquid-Liquid Extractions Requiring Higher Hydrophobicity than NMP

For the extraction of moderately hydrophobic compounds from aqueous reaction mixtures, NProP offers a LogP of 0.96, which is 1.42 units higher than NMP [2][3]. This makes NProP a more efficient extraction solvent for target molecules with higher logP values, while still retaining sufficient water miscibility. This avoids the poor phase separation often encountered with NMP and the high viscosity and boiling point of NBP.

As a Key Synthetic Intermediate in the Manufacture of Pharmaceuticals and Agrochemicals

1-Propylpyrrolidin-2-one serves as a crucial building block in the synthesis of various bioactive molecules [4]. Its documented, high-yielding synthesis (94% yield) from readily available precursors ensures a reliable and scalable supply for multi-step pharmaceutical syntheses . The propyl group provides a specific balance of steric bulk and lipophilicity that is not replicated by the methyl or ethyl analogs, enabling the fine-tuning of drug candidate properties like metabolic stability and target binding.

As a Component in Formulations Requiring a Specific Volatility Profile

In applications such as industrial coatings, cleaning agents, or polymer processing, the boiling point of the solvent is a critical process parameter. With a boiling point of 226.5 °C, NProP is less volatile than NMP (202 °C) but more volatile than NBP (240.6 °C) [2][5][6]. This intermediate volatility allows for a more controlled evaporation rate, preventing defects in coatings caused by overly fast drying (as with NMP) or prolonged processing times due to slow removal (as with NBP).

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